Cas no 2167342-44-9 (5-(iodomethyl)-4,4-dipropyloxolan-2-one)

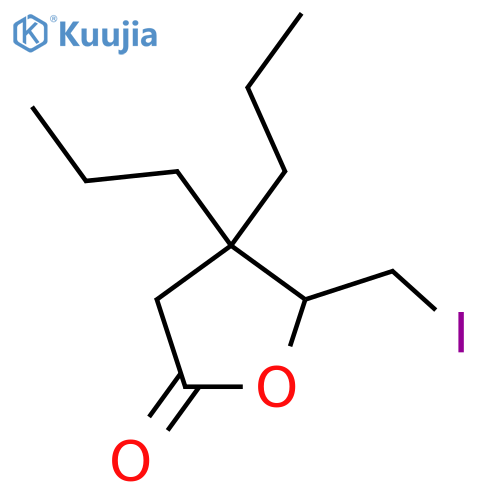

2167342-44-9 structure

商品名:5-(iodomethyl)-4,4-dipropyloxolan-2-one

5-(iodomethyl)-4,4-dipropyloxolan-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(iodomethyl)-4,4-dipropyloxolan-2-one

- EN300-1478870

- 2167342-44-9

-

- インチ: 1S/C11H19IO2/c1-3-5-11(6-4-2)7-10(13)14-9(11)8-12/h9H,3-8H2,1-2H3

- InChIKey: INYWKFWYSDWYEM-UHFFFAOYSA-N

- ほほえんだ: ICC1C(CCC)(CCC)CC(=O)O1

計算された属性

- せいみつぶんしりょう: 310.04298g/mol

- どういたいしつりょう: 310.04298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4

5-(iodomethyl)-4,4-dipropyloxolan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1478870-50mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 50mg |

$612.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-5000mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 5000mg |

$2110.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-1.0g |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1478870-250mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 250mg |

$670.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-500mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 500mg |

$699.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-10000mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 10000mg |

$3131.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-100mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 100mg |

$640.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-2500mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 2500mg |

$1428.0 | 2023-09-28 | ||

| Enamine | EN300-1478870-1000mg |

5-(iodomethyl)-4,4-dipropyloxolan-2-one |

2167342-44-9 | 1000mg |

$728.0 | 2023-09-28 |

5-(iodomethyl)-4,4-dipropyloxolan-2-one 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Ping Tong Food Funct., 2020,11, 628-639

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

2167342-44-9 (5-(iodomethyl)-4,4-dipropyloxolan-2-one) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量